Acide 3-amino-4-chlorophénylboronique

Vue d'ensemble

Description

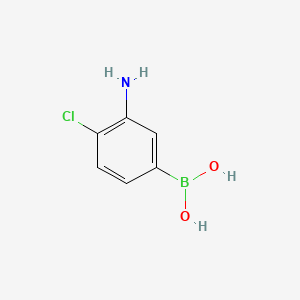

3-Amino-4-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a phenyl ring, along with a boronic acid group (-B(OH)2). It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Applications De Recherche Scientifique

3-Amino-4-chlorophenylboronic acid has a wide range of applications in scientific research:

Méthodes De Préparation

The synthesis of 3-Amino-4-chlorophenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

3-Amino-4-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

Mécanisme D'action

The mechanism of action of 3-Amino-4-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The amino and chlorine groups can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

3-Amino-4-chlorophenylboronic acid can be compared with other similar compounds, such as:

4-Amino-3-chlorophenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.

3-Chloro-4-fluorophenylboronic acid: Contains a fluorine atom instead of an amino group, leading to different chemical properties and uses.

4-Aminophenylboronic acid: Lacks the chlorine atom, which can influence its reactivity in certain reactions.

The uniqueness of 3-Amino-4-chlorophenylboronic acid lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Activité Biologique

3-Amino-4-chlorophenylboronic acid (CAS: 850689-36-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHBClNO

- Molecular Weight : 171.39 g/mol

- Purity : Typically ≥ 97%

- Structural Features : Contains an amino group and a chlorinated phenyl ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

3-Amino-4-chlorophenylboronic acid exhibits several biological activities that make it a candidate for pharmaceutical applications:

-

Anticancer Activity :

- Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in tumor cells, particularly in hematological malignancies .

- A study indicated that boronic acids could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

-

Antibacterial and Antiviral Properties :

- Research has shown that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication, making them potential candidates for developing new antibiotics and antivirals .

- Specific studies have highlighted their effectiveness against various pathogens, including those resistant to conventional treatments .

-

Role in Protein Degradation :

- 3-Amino-4-chlorophenylboronic acid is being explored as a building block for PROTAC (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins involved in disease processes . This approach could revolutionize treatment strategies for diseases such as cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study investigated the combination of 3-amino-4-chlorophenylboronic acid with bortezomib in treating multiple myeloma. The results demonstrated a synergistic effect, leading to increased apoptosis rates compared to either agent alone. This finding supports the potential of boronic acids as adjunct therapies in oncology .

Co-crystallization Studies

Recent co-crystallization experiments involving 3-amino-4-chlorophenylboronic acid with various pharmaceutical compounds revealed insights into its structural properties and interactions at the molecular level. These studies are crucial for understanding how modifications of boronic acids can enhance their biological activities and therapeutic profiles .

Propriétés

IUPAC Name |

(3-amino-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGAGFPHVVBHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402116 | |

| Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850689-36-0 | |

| Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.